molecular formula C16H14N2O B10842594 3-(6-Methoxynaphthalen-2-yl)pyridin-4-amine

3-(6-Methoxynaphthalen-2-yl)pyridin-4-amine

Cat. No.: B10842594
M. Wt: 250.29 g/mol
InChI Key: WAIWXNYKRBBVSH-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)pyridin-4-amine is an organic compound that belongs to the class of naphthalenes and pyridines This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and an amine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the coupling of 6-methoxynaphthalene-2-boronic acid with 4-bromo-3-aminopyridine using a palladium-catalyzed Suzuki cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives of the original compound .

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine
  • 2-(6-Methoxynaphthalen-2-yl)pyridin-2-amine

Uniqueness

3-(6-Methoxynaphthalen-2-yl)pyridin-4-amine is unique due to the presence of both a methoxy group on the naphthalene ring and an amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)pyridin-4-amine

InChI

InChI=1S/C16H14N2O/c1-19-14-5-4-11-8-13(3-2-12(11)9-14)15-10-18-7-6-16(15)17/h2-10H,1H3,(H2,17,18)

InChI Key

WAIWXNYKRBBVSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=CN=C3)N

Origin of Product

United States

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